REACTION_CXSMILES
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[OH:1][C:2]1[C:9]([C:10]([F:13])([F:12])[F:11])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[Br:14]N1C(=O)CCC1=O>C(#N)C>[Br:14][C:7]1[CH:8]=[C:9]([C:10]([F:11])([F:12])[F:13])[C:2]([OH:1])=[C:3]([CH:6]=1)[CH:4]=[O:5]
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Name
|
|
Quantity
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59.16 g
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Type
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reactant
|
Smiles
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OC1=C(C=O)C=CC=C1C(F)(F)F
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Name
|
|
Quantity
|
500 mL
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
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57.56 g
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Type
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reactant
|
Smiles
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BrN1C(CCC1=O)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at 0° C. for 1 hour
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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The solvent was distilled off under reduced pressure and water
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Type
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ADDITION
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Details
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was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate
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Type
|
WASH
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Details
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The organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure
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Type
|
WASH
|
Details
|
the obtained crystal was washed with n-hexane (50 mL)
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Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=C(C=O)C1)O)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 63.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |